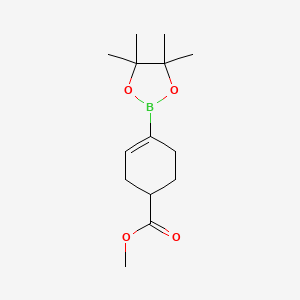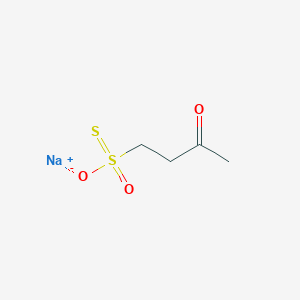
3-Acetoxy-5-hydroxy styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-5-hydroxy styrene is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used for research purposes .
Synthesis Analysis
A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material, has been reported . The synthesis and characterization of poly(4-hydroxystyrene) (PHS) and poly(4-vinylphenol) (PVPh) by the polymer modification route are reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride in carbon disulfide .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-5-hydroxy styrene is represented by the formula C10H10O3 .Chemical Reactions Analysis
The polymerization of the three acetylated 4-vinylphenols was performed by free radical polymerization . The chain transfer constants of styrene and 4-acetoxy styrene 4c in toluene were evaluated in the Mayo procedure using the number-average molecular weight (Mn) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-5-hydroxy styrene include a molecular weight of 178.18 g/mol, a molecular formula of C10H10O3, and a complexity of 200 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Nitroxide-mediated radical polymerization techniques have been explored using styrene derivatives, where certain TEMPO derivatives like 4-acetoxy-2,2,6,6-tetramethylpiperidine-1-oxy (ATEMPO) offer an optimal balance between hydrophilic and hydrophobic characteristics for living radical polymerization in emulsion. This method is critical for synthesizing polymers with controlled properties (Cao, He, Li, & Yang, 2001).
The synthesis of H-shaped copolymers through a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and cation ring-opening polymerization (CROP) has been demonstrated using styrene and other monomers. This innovative approach allows the creation of well-defined block copolymers with unique structures and properties (Liu & Pan, 2005).
Catalysis and Reaction Mechanisms
- The hydration of olefins like styrene to produce alcohols has been investigated using wool-supported palladium catalysts. This method showcases the ability to convert hydrophobic compounds into more functionalized derivatives under mild conditions, opening pathways for synthesizing valuable chemical intermediates (Wang, Sui, Huang, & Jiang, 2006).
Polymer Modification and Applications
- Styrene/4-hydroxystyrene gradient copolymers have been synthesized and analyzed for their potential in compatibilizing immiscible polymer blends through hydrogen-bonding effects. This research highlights the importance of functionalized styrenic polymers in enhancing the physical properties of polymer blends, which is crucial for developing new materials with tailored characteristics (Kim, Zhou, Nguyen, & Torkelson, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-ethenyl-5-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQHSMFHGYADS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700728 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-5-hydroxy styrene | |
CAS RN |
920489-98-1 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)




![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)


![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)



